2-chloro-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the catalytic protodeboronation of pinacol boronic esters. In this process, alkyl boronic esters (including 1°, 2°, and 3° alkyl boronic esters) undergo protodeboronation using a radical approach. The resulting compound can then be further modified for specific applications .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyridine-3-carboxamide consists of a pyridine ring, a piperidine ring, and a carboxamide group. The chlorine atom is attached to the pyridine ring, and the methoxybenzenesulfonyl group is linked to the piperidine ring. The overall structure contributes to its biological activity and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and cyclizations. Its reactivity depends on the functional groups present, such as the sulfonyl group and the amide moiety. Researchers have explored its reactivity in the context of drug discovery and synthetic chemistry .
Properties
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-26-14-4-6-15(7-5-14)27(24,25)22-11-8-13(9-12-22)21-18(23)16-3-2-10-20-17(16)19/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZODLRWCGKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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